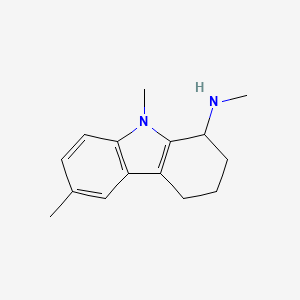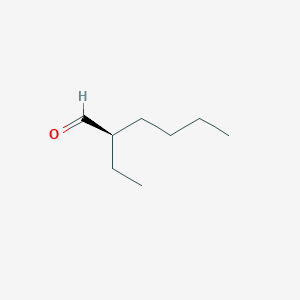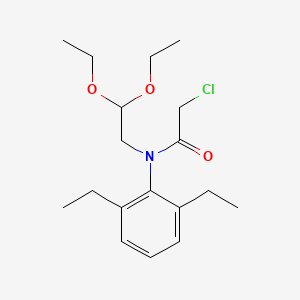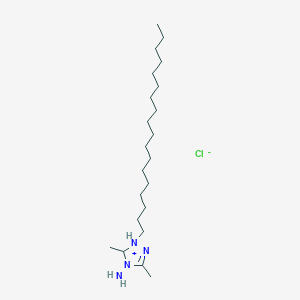
4-Amino-3,5-dimethyl-1-octadecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3,5-dimethyl-1-octadecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride is a synthetic compound belonging to the class of 1,2,4-triazoles. This compound is characterized by its unique structure, which includes an octadecyl chain, making it highly lipophilic. The presence of the triazole ring imparts significant chemical stability and biological activity, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3,5-dimethyl-1-octadecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-3,5-dimethyl-1-octadecyl-1H-1,2,4-triazole with hydrochloric acid to form the chloride salt. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from readily available raw materials. The process includes the formation of the triazole ring followed by the introduction of the octadecyl chain through alkylation reactions. The final step involves the conversion of the triazole derivative to its chloride salt using hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3,5-dimethyl-1-octadecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: N-oxides of the triazole ring.
Reduction: Dihydro derivatives of the triazole.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-Amino-3,5-dimethyl-1-octadecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of corrosion inhibitors and as a surfactant in various formulations.
Mechanism of Action
The mechanism of action of 4-Amino-3,5-dimethyl-1-octadecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride involves its interaction with biological membranes due to its lipophilic nature. The compound can integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the triazole ring can interact with various enzymes and proteins, inhibiting their activity and leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
- 4-Amino-4H-1,2,4-triazole-3-thiol
- 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol
- 4-Amino-5-ethyl-4H-1,2,4-triazole-3-thiol
Comparison: Compared to these similar compounds, 4-Amino-3,5-dimethyl-1-octadecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride is unique due to its long octadecyl chain, which imparts higher lipophilicity and membrane-disrupting capabilities. This structural feature enhances its potential as a surfactant and antimicrobial agent, making it more effective in certain applications.
Properties
CAS No. |
59944-41-1 |
|---|---|
Molecular Formula |
C22H47ClN4 |
Molecular Weight |
403.1 g/mol |
IUPAC Name |
3,5-dimethyl-1-octadecyl-1,5-dihydro-1,2,4-triazol-1-ium-4-amine;chloride |
InChI |
InChI=1S/C22H46N4.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-22(3)26(23)21(2)24-25;/h22H,4-20,23H2,1-3H3;1H |
InChI Key |
HPQGPNMPRMFXPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[NH+]1C(N(C(=N1)C)N)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



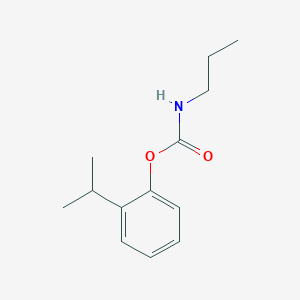
![Methyl 5-(cyanomethyl)-3-[3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]imidazole-4-carboxylate](/img/structure/B14613913.png)
![3-[(2-Chlorophenyl)methylidene]-5-ethyloxolan-2-one](/img/structure/B14613933.png)
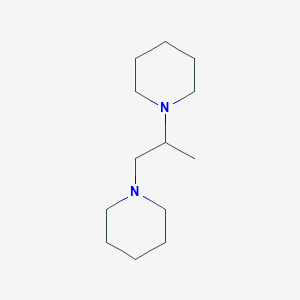
![3-Hydroxy-2-methyl-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14613944.png)
![2-Oxo-2-[phenyl(propan-2-yl)amino]ethyl methylsulfamate](/img/structure/B14613951.png)
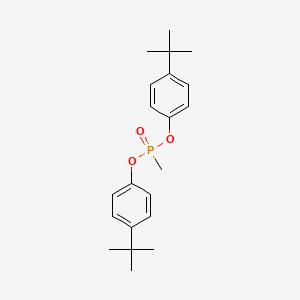
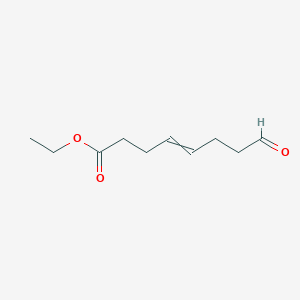
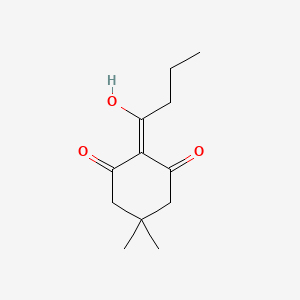
methanone](/img/structure/B14613998.png)
